molecular formula C7H8F3N3 B1461172 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 725699-19-4

7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1461172
CAS No.: 725699-19-4
M. Wt: 191.15 g/mol
InChI Key: YIPHHUWPOZZPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Biochemical Pathways

The compound affects the de novo pyrimidine synthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential for DNA replication and RNA synthesis . By affecting this pathway, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .

Pharmacokinetics

The trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring could potentially enhance the compound’s lipophilicity, aiding in its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell cycle progression, potentially leading to cell death . By inhibiting CDK2, the compound can induce cell cycle arrest, disrupting the normal proliferation of cells . This can be particularly effective against cancer cells, which often exhibit rapid and uncontrolled cell division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions This compound has been shown to interact with various enzymes, including ubiquitin-specific protease 7 (USP7)The binding of this compound to the hydrophobic pocket of USP7 indicates a strong and specific interaction, which could be leveraged for therapeutic purposes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in tumor cell lines such as PC-3, MGC-803, MCF-7, and HGC-27, this compound exhibits antiproliferative activity, thereby inhibiting cell growth and proliferation

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to the hydrophobic pocket of USP7 highlights its role in enzyme inhibition. This binding interaction leads to the inhibition of USP7 activity, which in turn affects the stability and degradation of target proteins. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function The compound has demonstrated stability under various conditions, making it suitable for long-term studiesLong-term exposure to this compound has shown sustained antiproliferative effects in tumor cell lines, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects. At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolic processing of this compound, affecting its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. For instance, the compound’s affinity for certain transporters may enhance its uptake in tumor cells, thereby increasing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biochemical and therapeutic effects .

Properties

IUPAC Name

7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h2,4-5,11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPHHUWPOZZPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=NN2C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.